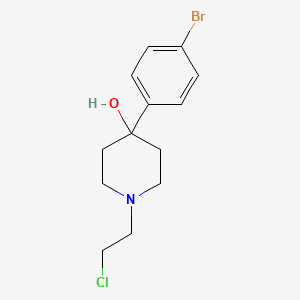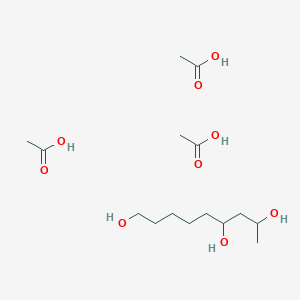![molecular formula C19H12N4O B14588917 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile CAS No. 61575-87-9](/img/structure/B14588917.png)
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a naphtho[1,2-d][1,3]oxazole core, which is a fused ring system containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile typically involves the condensation of naphthols with phenylhydrazine derivatives. One common method includes the use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxidizing agent to facilitate the formation of the oxazole ring . The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other heterocyclic compounds with potential biological activities.
科学的研究の応用
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
作用機序
The mechanism of action of 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific enzymes and receptors. The oxazole ring system can also participate in electron transfer processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of both phenylhydrazinylidene and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61575-87-9 |
|---|---|
分子式 |
C19H12N4O |
分子量 |
312.3 g/mol |
IUPAC名 |
2-[(phenylhydrazinylidene)methyl]benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C19H12N4O/c20-11-13-10-17-19(16-9-5-4-8-15(13)16)22-18(24-17)12-21-23-14-6-2-1-3-7-14/h1-10,12,23H |
InChIキー |
NSJOGLKLZRJNLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


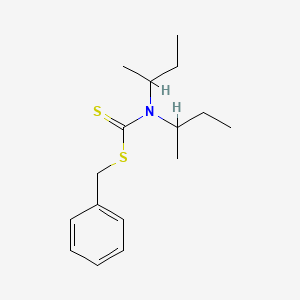
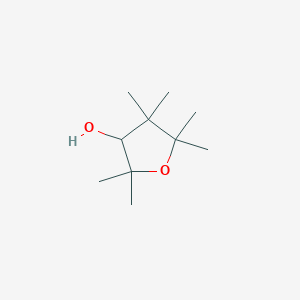
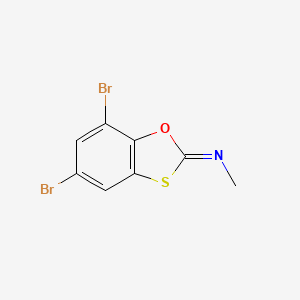
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

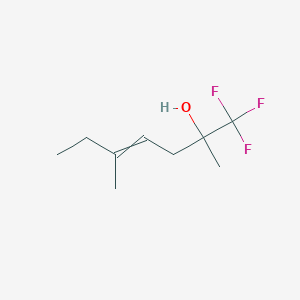
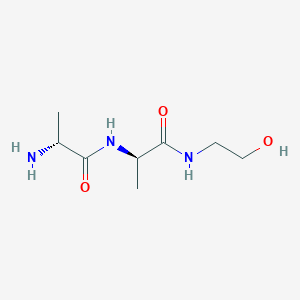

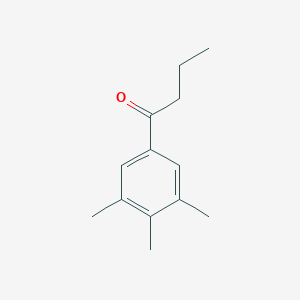
![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)

